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4-Chloro-D-tryptophan - 27542-41-2

4-Chloro-D-tryptophan

Catalog Number: EVT-491231
CAS Number: 27542-41-2
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Chloro-D-tryptophan is a non-nutritive sweetener []. It is a halogenated derivative of D-tryptophan, an enantiomer of the naturally occurring amino acid L-tryptophan. While L-tryptophan plays a crucial role in protein synthesis and serves as a precursor for various bioactive molecules, the biological activities and applications of its D-enantiomer and its derivatives, including 4-Chloro-D-tryptophan, are less explored. Its potential applications lie in its distinct chemical properties compared to L-tryptophan, allowing for investigations into stereospecific interactions and potential uses in areas such as peptide design and bioanalytical tools.

5-Chloro-D-tryptophan

Compound Description: 5-Chloro-D-tryptophan is a novel amino acid isolated from the hydrolysate of the peptide antibiotic longicatenamycin []. Its structure was determined using NMR, mass spectrometry, and optical rotatory dispersion (ORD) []. The D-configuration of this amino acid was confirmed by degradation to D-aspartic acid via ozonolysis [].

6-Chloro-D-tryptophan

Compound Description: 6-Chloro-D-tryptophan is a non-nutritive sweetener [].

4-Chlorokynurenine

Compound Description: 4-Chlorokynurenine is a metabolite generated from the metabolism of 6-chlorotryptophan within the kynurenine pathway [].

Relevance: 4-Chlorokynurenine is indirectly related to 4-Chloro-D-tryptophan via their shared precursor, tryptophan. 6-Chlorotryptophan, which is structurally similar to 4-Chloro-D-tryptophan, is metabolized to 4-chlorokynurenine within the kynurenine pathway []. This metabolic pathway is responsible for the degradation of tryptophan.

7-Chlorokynurenate

Compound Description: 7-Chlorokynurenate is a potent antagonist of NMDA receptors []. It can be generated metabolically from 6-chlorotryptophan within the kynurenine pathway, making 6-chlorotryptophan a potential prodrug for its delivery [].

Relevance: Similar to 4-chlorokynurenine, 7-chlorokynurenate is indirectly related to 4-Chloro-D-tryptophan through their shared connection to the kynurenine pathway and tryptophan metabolism. 7-Chlorokynurenate is produced in the kynurenine pathway from 6-chlorotryptophan, which is structurally similar to 4-Chloro-D-tryptophan, differing only in the position of the chlorine atom on the indole ring [].

L-Tryptophan

Compound Description: L-Tryptophan is an essential amino acid and the precursor for several key metabolic pathways, including the serotonin and kynurenine pathways [, , , , , ]. It serves as the starting material for the de novo synthesis of nicotinamide adenine dinucleotide (NAD) via the kynurenine pathway []. Many cell types can convert L-tryptophan into L-kynurenine and kynurenate, particularly after indoleamine 2,3-dioxygenase (IDO) induction by interferon-γ [].

2-Methyltryptophan

Compound Description: This compound is a methylated derivative of tryptophan. []

4-Methyltryptophan

Compound Description: This compound is a methylated derivative of tryptophan. []

5-Methyltryptophan

Compound Description: This compound is a methylated derivative of tryptophan. []

6-Methyltryptophan

Compound Description: This compound is a methylated derivative of tryptophan. []

7-Methyltryptophan

Compound Description: This compound is a methylated derivative of tryptophan. []

6-Chloroindole

Compound Description: 6-Chloroindole is a substituted indole used as a substrate for studying the production of substituted L-tryptophans by Claviceps purpurea fermentation [, ].

Relevance: 6-Chloroindole can be considered structurally related to 4-Chloro-D-tryptophan as it serves as a direct precursor in the biosynthesis of 6-chloro-L-tryptophan by Claviceps purpurea [, ]. The only structural difference between 6-chloroindole and 4-Chloro-D-tryptophan is the presence of the alanine side chain in the latter.

Source and Classification

4-Chloro-D-tryptophan can be synthesized through chlorination methods applied to D-tryptophan. It falls under the classification of halogenated amino acids, which are known for their diverse biological activities and roles in synthetic organic chemistry. The compound is cataloged with the identifier 27542-41-2, indicating its unique chemical profile and potential for research applications.

Synthesis Analysis

Methods

The synthesis of 4-Chloro-D-tryptophan typically involves electrophilic aromatic substitution reactions. Common chlorinating agents used include thionyl chloride and phosphorus pentachloride, which facilitate the introduction of chlorine at the desired position on the indole ring of D-tryptophan.

Technical Details

  1. Chlorination Reaction: The reaction conditions must be carefully controlled to ensure selectivity for the fourth position on the indole ring. The use of solvents such as dichloromethane or chloroform is common to dissolve the starting material and chlorinating agents.
  2. Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate 4-Chloro-D-tryptophan from by-products and unreacted starting materials.
Molecular Structure Analysis

Structure

The molecular structure of 4-Chloro-D-tryptophan features a chlorine atom attached to the fourth carbon of the indole ring system. The chemical formula is C10H9ClN2O2, indicating that it contains ten carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms.

Data

  • Molecular Weight: Approximately 228.64 g/mol
  • Melting Point: The melting point can vary based on purity but typically ranges around 200–205 °C.
  • Solubility: It is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.
Chemical Reactions Analysis

Reactions

4-Chloro-D-tryptophan can undergo various chemical reactions typical of amino acids and halogenated compounds:

  1. Oxidation: The indole ring can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction can occur with reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Technical Details

  • Oxidation Reaction Example: Using potassium permanganate in an acidic medium to convert 4-Chloro-D-tryptophan into oxidized derivatives.
  • Reduction Reaction Example: Treating with lithium aluminum hydride in anhydrous ether to yield reduced forms of the compound.
Mechanism of Action

The mechanism of action for 4-Chloro-D-tryptophan involves its interaction with various molecular targets within metabolic pathways. It primarily influences tryptophan metabolism by interacting with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.

Process Data

  1. Enzyme Interactions: By modulating these enzymes' activity, 4-Chloro-D-tryptophan can affect neurotransmitter synthesis pathways, particularly serotonin production.
  2. Kynurenine Pathway Influence: It plays a role in the kynurenine pathway, which is crucial for producing neuroactive metabolites linked to neurological disorders.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Odor: Generally odorless.

Chemical Properties

  1. Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  2. Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the chlorine atom.
Applications

Scientific Uses

4-Chloro-D-tryptophan has diverse applications in scientific research:

  1. Chemistry: Used as a precursor for synthesizing complex organic molecules and halogenated amino acids.
  2. Biology: Investigated for its role in protein synthesis and its impact on metabolic pathways related to neurotransmitter systems.
  3. Medicine: Explored for potential therapeutic applications, particularly concerning neurological disorders due to its influence on serotonin synthesis .
Metabolic Pathway Engineering in Corynebacterium glutamicum and Escherichia coli

Microbial production of halogenated tryptophan derivatives, including 4-chloro-D-tryptophan, relies on sophisticated metabolic engineering of industrial chassis organisms. Both Corynebacterium glutamicum and Escherichia coli have been successfully engineered to function as cellular factories for these valuable compounds through systematic pathway optimization. In C. glutamicum, a prophage-free strain (ATCC 13032 derivative) serves as the foundational platform. Engineering begins with the introduction of feedback-resistant alleles in the tryptophan biosynthetic pathway, specifically mutant trpD genes (e.g., TrpDA162D) that exhibit both resistance to L-tryptophan feedback inhibition and enhanced substrate affinity [2] [6]. This modification alone enabled the production of 3.1 g/L L-tryptophan in flask cultures, providing the essential precursor for halogenation [9].

Further engineering involves strategic genomic integrations of heterologous genes under strong promoters (tuf or synthetic H36). Key integrations include:

  • E. coli-derived feedback-resistant aroGD146N (DAHP synthase)
  • Truncated serAΔ197 (phosphoglycerate dehydrogenase)
  • E. coli-derived trpES40F-trpD (anthranilate synthase complex)These modifications collectively enhance carbon flux toward the shikimate pathway and tryptophan biosynthesis [6]. To maximize precursor availability, competing pathways are disrupted through deletions of pyk (pyruvate kinase) and ldh (lactate dehydrogenase), while pentose phosphate pathway flux is amplified via promoter engineering of tkt (transketolase) [6].

For halogenated derivative production, engineered C. glutamicum strains expressing tryptophan 7-halogenase (rebH from Lechevalieria aerocolonigenes) and flavin reductase (rebF) achieved de novo production of 7-chloro-L-tryptophan (108 mg/L) and 7-bromo-L-tryptophan (1.2 g/L in fed-batch fermentation) directly from glucose [1] [9]. Similarly, E. coli has been engineered using a modular co-culture platform where one strain specializes in halogenated tryptophan production (300-700 mg/L of various regioisomers) and another in downstream transformations, enabling a "plug-and-play" system for generating 26 distinct halogenated molecules [1].

Table 1: Halogenated Tryptophan Production in Engineered Microbial Systems

Host StrainGenetic ModificationsProductTiterFermentation Mode
C. glutamicumtrpDA162D, Δpyk, Δldh, rebH/rebF expression7-Br-tryptophan1.2 g/LFed-batch
C. glutamicumTwo genomic trpDA162D copies, prnA/fre expression7-Cl-tryptophan108 mg/LBatch
E. coliModular co-culture, tryptophan halogenase expression6-Cl-tryptophan700 mg/LBatch
E. coliTrp operon deregulation, Thal halogenase expression6-Br-tryptophan300 mg/LBatch

Enzymatic Halogenation Mechanisms: Flavin-Dependent Halogenases and Substrate Specificity

Flavin-dependent halogenases (FDHs) catalyze regioselective halogenation of tryptophan through a complex biochemical mechanism requiring precise coordination of cofactors and oxygen. These enzymes are classified into four main structural classes, with tryptophan halogenases (e.g., RebH, PrnA, Thal, PyrH) belonging to the largest group characterized by a unique protein fold consisting of 10-14 α-helices surrounding a conserved FAD-binding domain [1] [5]. The catalytic cycle initiates with NADH-dependent reduction of FAD to FADH2 by a separate flavin reductase (e.g., RebF, Fre). FADH2 then reacts with molecular oxygen to form a transient FAD-OOH intermediate, which decomposes to release HOCl (hypochlorous acid) [1] [3].

The HOCl is channeled through a 10-Å tunnel to the substrate-binding site, where regioselective chlorination occurs via electrophilic aromatic substitution. This selectivity is governed by precise positioning of the indole ring within the active site pocket. For example:

  • RebH/PrnA: Selective for C7 position of L-tryptophan
  • Thal: Preferentially halogenates C6
  • PyrH/XsHal: Target C5 position [1]

Structural analyses reveal that conserved residues (W455, F466, N470 in RebH) form π-stacking interactions with the indole ring, while polar residues (E346, Q520) orient the substrate via hydrogen bonding to the amino acid backbone [1] [10]. This precise positioning explains the strict regioselectivity observed in wild-type enzymes. Substrate promiscuity varies significantly among halogenases; RebH accepts tryptamine and 5-substituted indoles, while Thal exhibits broader tolerance for bulky substituents [1] [10]. Bromination follows a parallel mechanism but with altered kinetics due to the larger ionic radius of bromide and lower oxidation potential compared to chloride [10].

Table 2: Classification and Properties of Flavin-Dependent Tryptophan Halogenases

HalogenaseSource OrganismRegioselectivityNatural SubstrateTemperature Optimum
RebHLechevalieria aerocolonigenesC7L-Tryptophan30°C
ThalStreptomyces albogriseolusC6L-Tryptophan30°C
PrnAPseudomonas fluorescensC7L-Tryptophan37°C
XsHalXenorhabdus szentirmaiiC5L-Tryptophan25-37°C

Optimization of Tryptophan 7-Halogenase (RebH) Activity for Chlorinated Derivatives

RebH serves as the principal biocatalyst for synthesizing 7-chlorotryptophan precursors of 4-chloro-D-tryptophan. Optimization strategies focus on three key areas: enzyme stability enhancement, substrate scope expansion, and activity improvement under process conditions. Thermostabilization of RebH has been achieved through structure-guided mutagenesis, yielding the 3-LSR variant (mutations: C27S/C31S/C262S) with a 7°C increase in melting temperature and extended functional half-life at 30°C [1] [10]. This variant maintains 80% activity after 8 hours under fermentation conditions compared to 25% for wild-type enzyme [10].

Directed evolution has generated RebH variants with expanded substrate promiscuity. Semi-rational mutagenesis targeting active-site residues (positions 455, 465, 466, 470) produced variants M1 (Y455C/F465K) and M2 (Y455W/N470S) that halogenate non-natural substrates including:

  • Indole-6-carboxylic acid (4.5-fold increased bromination)
  • 5-Bromoindole
  • 5-Fluoroindole
  • 7-Bromo-5-methylindole [10]

Remarkably, these engineered variants exhibit complete loss of activity toward native L-tryptophan while gaining efficiency toward alternative indole substrates—demonstrating a dramatic switch in substrate specificity through minimal mutations [10]. Molecular dynamics simulations reveal that the F465K mutation disrupts hydrogen bonding with the tryptophan carboxylate group, while Y455W creates steric hindrance preventing optimal positioning of the α-amino acid moiety [10].

Fermentation optimization further enhances halogenase performance. In C. glutamicum, coordinated expression of rebH and rebF with a modified ribosome binding site (RBS) increased 7-Cl-tryptophan titer from 0.11 g/L to 1.2 g/L in glucose-based fed-batch fermentation [1] [9]. Temperature profiling revealed that 30°C maximizes chlorination efficiency while minimizing byproduct formation [1]. Additionally, in E. coli platforms, fusion constructs linking flavin reductase (Fre) to halogenases via rigid peptide linkers (AEAAAKEAAAKA) improved electron transfer efficiency by 2.3-fold compared to co-expressed enzymes [3].

Co-Factor Regeneration Systems for Sustained Halogenase Function

Efficient co-factor regeneration represents a critical determinant for the economic viability of halogenated tryptophan bioproduction. Flavin-dependent halogenases require continuous regeneration of reduced flavin (FADH2), consuming stoichiometric amounts of NADH per turnover cycle [1] [4]. Three principal regeneration strategies have been developed for microbial systems:

Endogenous Reductase Overexpression:

Native flavin reductases (Fre in E. coli) often lack sufficient activity for high-level halogenation. Heterologous expression of specialized reductases (RebF from L. aerocolonigenes, PrnF from P. fluorescens, or Th-Fre from thermophiles) increases FADH2 supply 3-5-fold. The thermostable Th-Fre exhibits particular advantage in prolonged fermentations, maintaining 70% activity at 37°C versus 30% for EcFre [1] [9].

Properties

CAS Number

27542-41-2

Product Name

4-Chloro-D-tryptophan

IUPAC Name

(2R)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

InChI

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1

InChI Key

NRTHKYABOMUPSC-MRVPVSSYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@H](C(=O)O)N

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